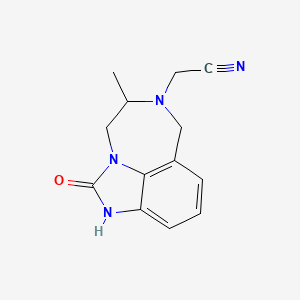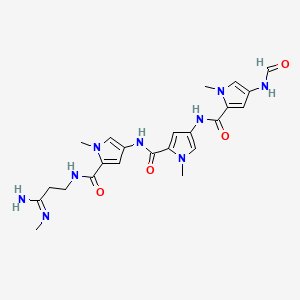
Ethyl 2-oxo-1-prop-2-enyl-cyclohexane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-allyl-2-oxocyclohexanecarboxylate is an organic compound with the molecular formula C12H18O3. It is a derivative of cyclohexanone and is characterized by the presence of an ethyl ester, an allyl group, and a ketone functional group. This compound is of interest in organic synthesis due to its unique structure and reactivity.
Vorbereitungsmethoden
Ethyl 1-allyl-2-oxocyclohexanecarboxylate can be synthesized through various methods. One common synthetic route involves the reaction of ethyl 2-oxocyclohexanecarboxylate with allyl acetate in the presence of a palladium catalyst. The reaction typically takes place in toluene, yielding the desired allyl derivative . Another method involves the use of sodium hydride and diethyl carbonate, followed by the addition of cyclohexanone and allyl bromide under reflux conditions .
Analyse Chemischer Reaktionen
Ethyl 1-allyl-2-oxocyclohexanecarboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The allyl group can undergo substitution reactions, such as halogenation or nucleophilic substitution.
Addition: The compound can participate in Michael addition reactions due to the presence of the α,β-unsaturated carbonyl system.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines. Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Ethyl 1-allyl-2-oxocyclohexanecarboxylate is utilized in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: The compound is employed in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of ethyl 1-allyl-2-oxocyclohexanecarboxylate involves its interaction with various molecular targets. The compound can act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This reactivity is due to the presence of the α,β-unsaturated carbonyl system, which facilitates nucleophilic addition. Additionally, the ketone group can undergo tautomerization, leading to the formation of enol intermediates that participate in further chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Ethyl 1-allyl-2-oxocyclohexanecarboxylate can be compared with other similar compounds, such as:
Ethyl 2-oxocyclohexanecarboxylate: Lacks the allyl group, making it less reactive in certain substitution and addition reactions.
Ethyl 1-allyl-2-oxocyclopentanecarboxylate: Contains a five-membered ring instead of a six-membered ring, leading to different steric and electronic properties.
Ethyl 1-allyl-2-oxocycloheptanecarboxylate: Contains a seven-membered ring, which affects its reactivity and stability.
The uniqueness of ethyl 1-allyl-2-oxocyclohexanecarboxylate lies in its combination of an allyl group and a six-membered ring, providing a balance of reactivity and stability that is advantageous in various synthetic applications .
Eigenschaften
CAS-Nummer |
61771-75-3 |
|---|---|
Molekularformel |
C12H18O3 |
Molekulargewicht |
210.27 g/mol |
IUPAC-Name |
ethyl 2-oxo-1-prop-2-enylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C12H18O3/c1-3-8-12(11(14)15-4-2)9-6-5-7-10(12)13/h3H,1,4-9H2,2H3 |
InChI-Schlüssel |
LVGFAEBVHISFKH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1(CCCCC1=O)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Methyl-12-oxo-12H-quino[2,1-b]quinazoline-5-carboxamide](/img/structure/B12808813.png)









![4-(5-Nitro-1,3-thiazol-2-yl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B12808865.png)



